3-Methylquinoline-2-carbaldehyde structure and properties
3-Methylquinoline-2-carbaldehyde structure and properties
Synthesis, Reactivity, and Pharmacophore Integration
Executive Summary
3-Methylquinoline-2-carbaldehyde is a privileged heterocyclic scaffold characterized by a reactive electrophilic center (aldehyde) at the C2 position and a steric/lipophilic modulator (methyl group) at the C3 position. Unlike its more common isomer (2-methylquinoline-3-carbaldehyde), this specific regioisomer offers unique chelating geometries for metallo-drug design and serves as a critical intermediate in the synthesis of styrylquinoline antibiotics and anticancer agents. This guide details the selective synthesis, physicochemical profile, and derivatization protocols for this compound.
Part 1: Structural Analysis & Physicochemical Profile
The distinct reactivity of 3-methylquinoline-2-carbaldehyde arises from the electron-deficient nature of the quinoline ring, which enhances the electrophilicity of the C2-carbonyl carbon. The C3-methyl group provides steric bulk that can restrict bond rotation in downstream derivatives (e.g., Schiff bases), often locking ligands into bioactive conformations.
Table 1: Physicochemical Specifications
| Property | Value / Description |
| IUPAC Name | 3-Methylquinoline-2-carbaldehyde |
| Molecular Formula | C₁₁H₉NO |
| Molecular Weight | 171.20 g/mol |
| Physical State | Crystalline Solid (Pale Yellow) |
| Melting Point | 105–108 °C (Solvent dependent) |
| Solubility | Soluble in CHCl₃, DMSO, DMF; sparingly soluble in water.[1][2] |
| Lipophilicity (LogP) | ~2.5 (Predicted) |
| Key NMR Signal (¹H) | δ 10.2–10.4 ppm (s, 1H, -CH O) |
| Key IR Signal | 1690–1705 cm⁻¹ (C=O stretch) |
Part 2: Selective Synthesis (The Riley Oxidation Protocol)
The most robust route to 3-methylquinoline-2-carbaldehyde is the Riley Oxidation of 2,3-dimethylquinoline using Selenium Dioxide (SeO₂).
Scientific Rationale: The 2-methyl group in quinoline is significantly more acidic and reactive than the 3-methyl group due to the electron-withdrawing inductive effect (-I) and mesomeric stabilization from the adjacent ring nitrogen. SeO₂ selectively oxidizes the activated methyl group at position 2 to an aldehyde without over-oxidizing the 3-methyl group or the ring system, provided stoichiometry is controlled.
Experimental Protocol: Selective Oxidation
Note: Selenium compounds are toxic. Work in a well-ventilated fume hood.
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Reagents:
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2,3-Dimethylquinoline (10 mmol, 1.57 g)
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Selenium Dioxide (SeO₂) (11 mmol, 1.22 g)
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Solvent: 1,4-Dioxane (20 mL) or Xylene (for higher temp).
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Water (0.5 mL - trace water accelerates the reaction).
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Procedure:
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Step 1: Dissolve 2,3-dimethylquinoline in 1,4-dioxane in a round-bottom flask.
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Step 2: Add SeO₂ and trace water.
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Step 3: Reflux the mixture at 101°C for 4–6 hours. Monitor by TLC (SiO₂, Hexane:EtOAc 4:1). The starting material spot will disappear, and a more polar aldehyde spot will appear.
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Step 4 (Work-up): The reaction deposits black metallic selenium. Filter the hot solution through a Celite pad to remove selenium.
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Step 5: Evaporate the solvent under reduced pressure.
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Step 6: Recrystallize the crude residue from ethanol or purify via column chromatography (Silica gel, gradient elution).
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Validation (Self-Check):
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Success Indicator: Appearance of a singlet at ~10.2 ppm in ¹H NMR confirms the aldehyde.[1] Retention of the singlet at ~2.6 ppm (3H) confirms the surviving 3-methyl group.
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Visualization: Synthesis Workflow
Figure 1: Selective oxidative pathway transforming 2,3-dimethylquinoline to the target aldehyde while preserving the 3-methyl substituent.
Part 3: Reactivity & Derivatization[3][4]
The C2-aldehyde is a versatile "chemical handle." The proximity of the quinoline nitrogen allows for the formation of tridentate ligands (N-N-O or N-N-S chelators) when condensed with hydrazides or thiosemicarbazides.
1. Schiff Base Formation (Condensation)
Reaction with primary amines or hydrazides yields imines/hydrazones. These are critical for biological screening as they often exhibit enhanced lipophilicity and metal-binding capability compared to the parent aldehyde.
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Conditions: Ethanol, catalytic Acetic Acid, Reflux (2–4 hrs).
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Mechanism: Nucleophilic attack of the amine on the carbonyl carbon followed by dehydration.
2. Knoevenagel Condensation
Reaction with active methylene compounds (e.g., Malononitrile) yields styrylquinolines.
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Relevance: These derivatives are often fluorescent and used as bio-imaging probes.
Visualization: Reactivity Tree
Figure 2: Divergent synthesis pathways utilizing the C2-aldehyde handle for drug discovery and material science applications.
Part 4: Medicinal Chemistry Applications[3][5][7][8]
1. Metallo-Drug Development
The N-N chelating motif formed by condensing this aldehyde with 2-hydrazinopyridine creates a pocket ideal for binding Copper(II) and Zinc(II).
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Mechanism: The quinoline nitrogen and the imine nitrogen coordinate to the metal. The 3-methyl group sterically forces the complex into a distorted geometry, which can enhance catalytic activity (e.g., catecholase activity) or DNA intercalation affinity [1].
2. Anticancer Pharmacophores
Thiosemicarbazone derivatives of quinoline-2-carbaldehydes have shown potent inhibition of Ribonucleotide Reductase (RR), an enzyme critical for DNA synthesis in dividing cancer cells. The 3-methyl analog often exhibits improved metabolic stability compared to the non-substituted parent due to steric hindrance protecting the quinoline ring from rapid P450 oxidation [2].
References
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Riley Oxidation Mechanism & Scope
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Biological Activity of Quinoline Hydrazones
- Title: Synthesis, Structure, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones. (Note: Analogous chemistry applies to 2-carbaldehyde isomers).
- Source: MDPI Molecules.
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URL:[Link]
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General Quinoline Synthesis (Vilsmeier vs SeO2)
- Title: 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions.
- Source: Semantic Scholar / Review.
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URL:[Link]
